(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(2,2-difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O2S/c9-14(12,13)4-6-1-2-7(3-6)5-8(7,10)11/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMEGDRSYMSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CS(=O)(=O)Cl)CC2(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride typically involves the reaction of a spirocyclic precursor with a fluorinating agent followed by the introduction of the methanesulfonyl chloride group. One common method includes the use of sulfuryl chloride or thionyl chloride as chlorinating agents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and yield. The use of continuous flow reactors can also be employed to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
The major products formed from these reactions include substituted spirocyclic compounds, alcohols, amines, and sulfonic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
Drug Development
The compound serves as a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting conditions that require specific structural motifs for activity. Its spirocyclic structure allows for the modulation of biological properties, making it a candidate for drug discovery.
- Case Study : A study on the synthesis of 6,6-difluorospiro[3.3]heptane derivatives demonstrated that these compounds could be used as lead compounds in drug development due to their conformational rigidity and potential bioactivity .
Antiviral and Anticancer Agents
Research indicates that derivatives of spiro compounds exhibit antiviral and anticancer properties. The introduction of a methanesulfonyl chloride moiety can enhance the reactivity of these compounds, facilitating further functionalization necessary for biological testing.
Pesticide Development
In agrochemistry, (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride can be utilized to create new pesticide formulations. The sulfonyl chloride group can react with various nucleophiles to form sulfonamides or other derivatives that may exhibit herbicidal or insecticidal activity.
- Data Table: Agrochemical Compounds Derived from Methanesulfonyl Chloride
| Compound Name | Application | Activity Type |
|---|---|---|
| Sulfentrazone | Herbicide | Selective |
| Triazole-based fungicides | Fungicide | Broad-spectrum |
| Sulfonamide derivatives | Insecticide | Targeted |
Synthetic Intermediates
The compound is an effective reagent in organic synthesis, particularly for generating good leaving groups in substitution reactions. Its ability to activate carboxylic acids and alcohols makes it an excellent choice for various synthetic pathways.
- Case Study : In a synthetic route involving the preparation of boronic esters, this compound was employed to enhance the electrophilicity of the boron species, facilitating smoother reactions .
Protecting Groups
The methanesulfonyl group is recognized as a robust protecting group for alcohols and amines during multi-step syntheses, allowing chemists to manipulate functional groups without interference.
Safety and Handling Considerations
Due to its reactive nature, safety precautions are essential when handling this compound. It is corrosive and can cause severe irritation upon contact with skin or mucous membranes.
- Safety Data Table: Handling Guidelines
| Hazard Type | Precautionary Measures |
|---|---|
| Corrosive | Use gloves and goggles |
| Toxicity | Work under a fume hood |
| Environmental Impact | Dispose of waste according to regulations |
Mechanism of Action
The mechanism of action of (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The spirocyclic structure and fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a comparison is made with structurally related methanesulfonyl chlorides and spirocyclic sulfonyl derivatives. Key parameters include reactivity, stability, toxicity, and applications .
Table 1: Structural and Functional Comparison
*Inferred from structural analogs and fluorine’s impact on toxicity .
Key Findings:
Reactivity :
- Methanesulfonyl chloride (CH₃SO₂Cl) exhibits rapid hydrolysis due to minimal steric hindrance, making it reactive but challenging to handle .
- The target compound’s spirocyclic and difluorinated structure imposes steric constraints, likely slowing hydrolysis and enhancing stability under ambient conditions compared to simpler analogs. Fluorine’s electron-withdrawing effect may also reduce nucleophilic attack at the sulfur center .
Toxicity :
- Methanesulfonyl chloride is acutely toxic (H330, H314) and corrosive, requiring stringent handling protocols .
- The target compound’s spirocyclic framework may reduce volatility, lowering inhalation risks, but fluorinated byproducts could pose chronic environmental hazards (H412: long-term aquatic toxicity) .
Applications :
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (2,2-difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride?
- Methodology :
- Begin with a spirocyclic precursor (e.g., spiro[2.4]heptan-6-ylmethanol). Introduce difluoro groups via fluorination agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
- Methanesulfonate the hydroxyl group using methanesulfonyl chloride (MsCl) in dichloromethane or THF with a base (e.g., triethylamine) at 0–5°C to prevent side reactions.
- Purify via column chromatography or recrystallization (non-polar solvents like hexane/ethyl acetate mixtures) .
- Critical Considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates and byproducts.
Q. How can researchers safely handle this compound given its reactivity?
- Safety Protocols :
- Use PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles (JIS T 8147 standard). Work in a fume hood to avoid inhalation of vapors.
- Store in corrosion-resistant containers (e.g., glass with PTFE-lined caps) under nitrogen to prevent hydrolysis.
- Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) and dispose via approved chemical waste channels .
Q. What analytical techniques are recommended for characterizing this compound?
- Analytical Workflow :
- NMR : and NMR to confirm spirocyclic structure and difluoro substitution.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and isotopic patterns.
- IR Spectroscopy : Identify sulfonyl chloride (S=O stretch ~1360–1180 cm) and C-F bonds (1000–1100 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize hydrolysis during sulfonylation?
- Experimental Design :
- Test solvents with low water content (e.g., anhydrous THF vs. DCM) and bases (e.g., pyridine vs. triethylamine) to compare reaction efficiency.
- Use kinetic studies (e.g., in situ IR monitoring) to track hydrolysis rates under varying humidity levels.
- Add molecular sieves (3Å) or dehydrating agents (MgSO) to scavenge trace water .
Q. What strategies mitigate conflicting data on the compound’s hydrolytic stability in different solvents?
- Data Contradiction Analysis :
- Conduct controlled hydrolysis experiments in aqueous/organic biphasic systems (e.g., water/THF) at pH 3–10. Analyze degradation products via LC-MS.
- Compare results with computational models (e.g., DFT calculations) to predict hydrolysis pathways.
- Reference analogous compounds (e.g., methanesulfonyl chloride) where hydrolysis is slow but pH-dependent .
Q. How does the spirocyclic framework influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Investigation :
- Perform kinetic isotope effect (KIE) studies to assess steric/electronic effects of the spiro ring on sulfonyl chloride reactivity.
- Compare reaction rates with linear-chain analogs (e.g., hexylmethanesulfonyl chloride) using competitive experiments.
- Analyze transition states via X-ray crystallography or cryo-EM if intermediates are isolable .
Q. What are the ecological risks of this compound, and how can its ecotoxicity be assessed?
- Ecotoxicology Methods :
- Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) to evaluate acute/chronic aquatic toxicity.
- Measure biodegradability via closed-bottle tests (OECD 301D) and bioaccumulation potential (log P calculations).
- Mitigate environmental release by pre-treating waste with alkaline hydrolysis (pH >10) to decompose sulfonyl chloride .
Methodological Resources
- Synthesis : Refer to fluorination and sulfonylation protocols in peer-reviewed journals (e.g., Journal of Organic Chemistry) .
- Safety : Follow JIS Z 7253:2019 guidelines for handling corrosive/toxic substances .
- Data Interpretation : Cross-reference spectral libraries (NIST Chemistry WebBook) and computational tools (Gaussian, ORCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
